8-methoxy-3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one
Overview
Description
8-methoxy-3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzo[c]chromen-6-one core, substituted with a methoxy group, a nitro group, and a trifluoromethyl group. It is often utilized in various scientific research applications due to its distinctive reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen-6-one core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the nitro group: Nitration reactions using nitric acid or a mixture of nitric and sulfuric acids are commonly employed.
Incorporation of the trifluoromethyl group: This can be achieved through electrophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium carbonate
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
8-methoxy-3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-benzo[c]chromen-6-one
- 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one
- 4-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-4H-benzo[c]chromen-6-one .
Uniqueness
8-methoxy-3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
8-methoxy-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3NO6/c1-29-12-3-5-14-15-6-4-13(10-19(15)31-20(26)16(14)9-12)30-18-7-2-11(21(22,23)24)8-17(18)25(27)28/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOSUVHGSNTXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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